2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene
Description
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene is a conjugated organic compound featuring a naphthalene core symmetrically substituted at the 2- and 6-positions with (E)-styryl groups terminated by diphenylamino donor moieties. This structure creates a donor-π-donor (D-π-D) system, where the diphenylamino groups act as strong electron donors, and the styryl-naphthalene backbone facilitates π-conjugation. The compound is notable for its tunable optoelectronic properties, including strong fluorescence, high charge-carrier mobility, and redox activity, making it relevant for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and biosensing .
Properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-13-45(14-6-1)51(46-15-7-2-8-16-46)49-33-27-39(28-34-49)21-23-41-25-31-44-38-42(26-32-43(44)37-41)24-22-40-29-35-50(36-30-40)52(47-17-9-3-10-18-47)48-19-11-4-12-20-48/h1-38H/b23-21+,24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQPQQULQMWBV-MBALSZOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene typically involves a multi-step process. One common method is the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cellular imaging to visualize membrane structures and intracellular processes.
Mechanism of Action
The mechanism of action of 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. The extended π-conjugated system allows for efficient energy transfer and emission of light. Molecular targets include cellular membranes and other structures where the compound can integrate and emit fluorescence, aiding in visualization and analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,6-bis[(E)-4-(diphenylamino)styryl]naphthalene with structurally analogous naphthalene derivatives, focusing on synthesis, electronic properties, and functional applications.
Electronic and Redox Properties
- Fc/Fc⁺, while the target compound’s extended conjugation lowers the HOMO-LUMO gap, enhancing electron-donating capacity . For comparison, azulene-based analogs exhibit oxidation potentials as low as 0.03 V, but their instability limits practical use .
- Fluorescence: The diphenylamino-styryl groups in the target compound induce intense fluorescence with high quantum yields, outperforming DSN (simple styryl) and DPEN (phenylacetylene), which lack strong donor moieties . Cationic derivatives like DSNN-NMe₃⁺ show red-shifted emission due to polarized excited states, but their solubility in biological media limits optoelectronic applications .
Biological Activity
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene (BDAN) is a synthetic organic compound characterized by its extended π-conjugated system, which imparts unique photophysical properties. This compound belongs to the class of distyrylnaphthalene derivatives and has garnered attention for its potential applications in biological imaging and optoelectronic devices.
- Molecular Formula: CHN
- Molecular Weight: 666.85 g/mol
- CAS Number: 1032556-63-0
Biological Activity Overview
BDAN exhibits notable biological activities primarily due to its fluorescence properties, making it suitable for various applications in cellular imaging and molecular biology. Its interactions with biological molecules, such as DNA and proteins, have been explored in several studies.
Photophysical Properties
BDAN displays strong fluorescence, with absorption maxima typically around 370-453 nm. Its emission intensity significantly increases upon binding with biomolecules, particularly DNA, which enhances its utility as a fluorescent probe in biological research .
Applications in Biological Research
-
Cellular Imaging:
- BDAN has been employed as a fluorescent probe for visualizing cellular structures and dynamics. Its ability to selectively stain cellular membranes allows researchers to monitor intracellular processes effectively.
- DNA Interaction Studies:
-
Protein Labeling:
- The compound has potential applications in labeling proteins for tracking and studying protein interactions within live cells.
Study 1: BDAN as a Fluorescent Probe
In a study published by Zhang et al., BDAN was tested for its ability to bind with duplex DNA. The results showed a dramatic increase in fluorescence intensity upon binding, indicating its effectiveness as a light-up probe for DNA detection. The study highlighted the compound's potential in developing sensitive assays for genetic analysis .
Study 2: Imaging Membrane Structures
Another research effort demonstrated BDAN's application in imaging membrane structures within living cells. The compound's high photostability and brightness made it an ideal candidate for real-time imaging applications, providing insights into cellular dynamics and membrane trafficking .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Photophysical Properties | Application Area |
|---|---|---|---|
| BDAN | CHN | Strong fluorescence; λ: ~370-453 nm | Cellular imaging, DNA detection |
| 4,4′-Bis[4-(diphenylamino)styryl]biphenyl | CHN | Moderate fluorescence; λ: ~350 nm | OLEDs |
| 4,6-Bis[(E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl]-2-phenylpyrimidine | CHN | High brightness; λ: ~400 nm | OLEDs |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Heck coupling or Wittig reactions, leveraging aryl halide intermediates and palladium catalysts. Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For purity optimization, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can validate structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) confirms molecular structure and stereochemistry. UV-Vis spectroscopy evaluates π-conjugation and electronic transitions, while fluorescence spectroscopy assesses emission properties. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, and X-ray crystallography resolves crystal packing .
Q. How can researchers validate the photophysical properties of this material?
- Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes and quantum yields. Compare experimental UV-Vis absorption/emission spectra with density functional theory (DFT) simulations to correlate electronic transitions with molecular orbitals .
Advanced Research Questions
Q. What experimental design strategies mitigate bias in studying this compound’s toxicity or environmental impact?
- Methodological Answer : Implement randomized dose allocation and blinded outcome assessments in animal studies to reduce selection and detection bias. For human cell-based assays, use negative controls (e.g., solvent-only) and replicate experiments across independent labs. Follow risk-of-bias frameworks (e.g., Table C-7 in ) to ensure methodological rigor .
Q. How can contradictory data on charge-transfer efficiency be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or aggregation-induced quenching. Systematically vary solvent dielectric constants (e.g., toluene to DMSO) and use dynamic light scattering (DLS) to monitor aggregation. Cross-validate results with electrochemical impedance spectroscopy (EIS) to correlate charge mobility with molecular packing .
Q. What theoretical frameworks guide the study of this compound’s optoelectronic applications?
- Methodological Answer : Align research with Marcus theory for electron transfer kinetics or Förster resonance energy transfer (FRET) models for exciton migration. Use DFT or time-dependent DFT (TD-DFT) to simulate electronic structures and compare with experimental data. Link findings to broader concepts in organic semiconductor physics, such as bandgap engineering .
Q. How can membrane separation technologies improve purification scalability?
- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) can separate high-molecular-weight byproducts. Optimize transmembrane pressure and solvent resistance using polyamide or ceramic membranes. Validate scalability via continuous-flow experiments and monitor purity via gel permeation chromatography (GPC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
